molecular formula C7H7N3 B13900706 3-methyl-7H-pyrrolo[2,3-c]pyridazine

3-methyl-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B13900706
M. Wt: 133.15 g/mol
InChI Key: LCQAKRMGRRAFCY-UHFFFAOYSA-N
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Description

3-methyl-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, making it a member of the pyrrolopyridazine family. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with appropriate reagents to form the fused ring system. For instance, the transition-metal-free strategy involves the cross-coupling of pyrrole with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7H-pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, mild conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-methyl-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific ring fusion and substitution pattern.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-methyl-7H-pyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C7H7N3/c1-5-4-6-2-3-8-7(6)10-9-5/h2-4H,1H3,(H,8,10)

InChI Key

LCQAKRMGRRAFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2)N=N1

Origin of Product

United States

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